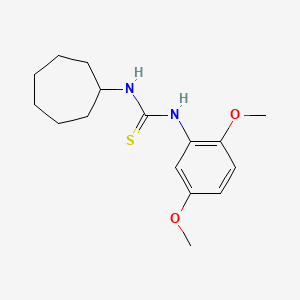
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound’s structure features a cycloheptyl group attached to a thiourea moiety, which is further substituted with a 2,5-dimethoxyphenyl group.
Preparation Methods
The synthesis of 1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of cycloheptylamine with 2,5-dimethoxyphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Synthetic Route:
Starting Materials: Cycloheptylamine and 2,5-dimethoxyphenyl isothiocyanate.
Reaction Conditions: Mild temperature, solvent (e.g., dichloromethane or ethanol).
Procedure: Mix the starting materials in the solvent and stir at room temperature until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Chemical Reactions Analysis
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Thiourea derivatives, including this compound, have shown potential as enzyme inhibitors and have been studied for their biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research has indicated that thiourea derivatives can act as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biological processes, resulting in the compound’s observed biological effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
1-Cyclohexyl-3-(2,5-dimethoxyphenyl)-1-methylurea: Similar structure but with a cyclohexyl group and a methylurea moiety. It has different biological activities and applications.
1-Ethyl-3-(p-tolyl)-2-thiourea: Contains an ethyl group and a p-tolyl group. It is used in different chemical and biological contexts.
N-Cycloheptyl-N’-(3,5-dimethoxyphenyl)thiourea: Similar structure but with different substitution patterns on the aromatic ring, leading to variations in reactivity and biological activity.
Uniqueness:
- The cycloheptyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets.
- The 2,5-dimethoxyphenyl group contributes to the compound’s electronic properties, influencing its chemical behavior and biological activity.
Properties
IUPAC Name |
1-cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-19-13-9-10-15(20-2)14(11-13)18-16(21)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEQKINHJPCUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
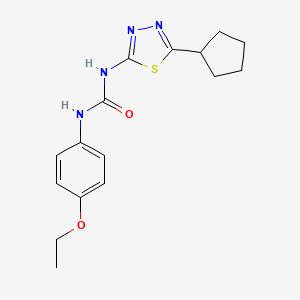
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)
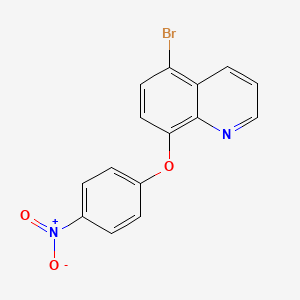
![(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone](/img/structure/B5766958.png)

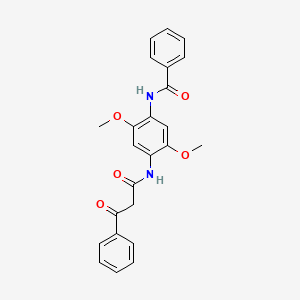
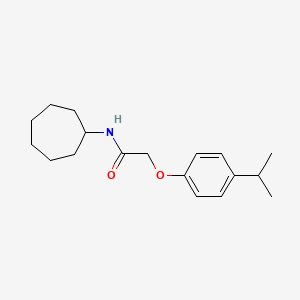
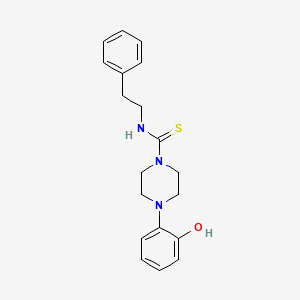
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)
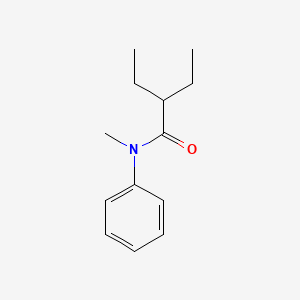
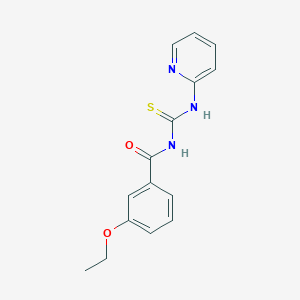
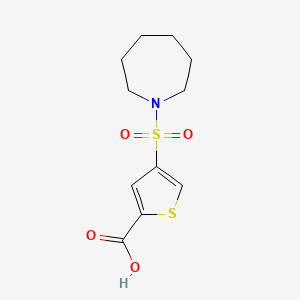
![7-hydroxy-6-(2-methoxyphenyl)-1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B5767043.png)
